REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH:2]=[CH2:3].[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6]>[Ag]>[Cl:6][CH2:5][CH:7]([OH:9])[CH2:8][O:4][CH2:1][CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
boron trifluoride-diethyl
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
46.25 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
DISTILLATION
|
Details
|
are distilled off at 24° C.
|
Type
|
DISTILLATION
|
Details
|
By subsequent distillation at 0.08 millibars
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(COCC=C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |